molecular formula C14H13BrClN3O B14056648 5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide

5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide

Cat. No.: B14056648
M. Wt: 354.63 g/mol
InChI Key: HYWQUEPSRHONRR-UHFFFAOYSA-N
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Description

5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions. The reaction can be catalyzed by various transition metals to improve yield and selectivity.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Chlorination: The benzamide moiety is chlorinated using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or altering its function. This interaction can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in the synthesis of more complex compounds.

    2-Chloro-N-cyclobutylbenzamide: A related benzamide derivative with similar structural features.

Uniqueness

5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide is unique due to the presence of both bromine and chlorine atoms, as well as the cyclobutyl group

Properties

Molecular Formula

C14H13BrClN3O

Molecular Weight

354.63 g/mol

IUPAC Name

5-(4-bromopyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide

InChI

InChI=1S/C14H13BrClN3O/c15-9-7-17-19(8-9)11-4-5-13(16)12(6-11)14(20)18-10-2-1-3-10/h4-8,10H,1-3H2,(H,18,20)

InChI Key

HYWQUEPSRHONRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=CC(=C2)N3C=C(C=N3)Br)Cl

Origin of Product

United States

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